molecular formula C7H11N3O B13186069 3-Amino-1-(pyrazin-2-yl)propan-1-ol

3-Amino-1-(pyrazin-2-yl)propan-1-ol

Cat. No.: B13186069
M. Wt: 153.18 g/mol
InChI Key: DLYCYXVMEWCESO-UHFFFAOYSA-N
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Description

3-Amino-1-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound features a pyrazine ring substituted with an amino group and a propanol chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the amino and propanol groups. One common method involves the reaction of 2-chloropyrazine with 3-aminopropanol under basic conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, dihydropyrazine derivatives, and various substituted pyrazine derivatives .

Scientific Research Applications

3-Amino-1-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(pyrazin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5,7,11H,1-2,8H2

InChI Key

DLYCYXVMEWCESO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CCN)O

Origin of Product

United States

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